Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate
Description
Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate is a fluorinated heterocyclic compound featuring a benzo[d]oxazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl ester moiety at position 5. The 3-fluorophenyl substituent introduces electronegativity and lipophilicity, while the ethyl ester enhances solubility and serves as a modifiable functional group for prodrug strategies.
For instance, Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate (a thiazole analog) was synthesized via coupling between thiobenzamide and diethyl 2-bromomalonate, followed by triflation . Similar strategies may apply to the benzo[d]oxazole derivative, with adjustments for heterocycle-specific reagents.
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H12FNO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3 |
InChI Key |
RROIKAKWCOIROX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl 2-bromo-5-formylbenzoate under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in the Benzo[d]oxazole Series
Key structural variations among benzo[d]oxazole derivatives include substituent type, position, and ester modifications (Table 1).
Table 1: Structural and Physicochemical Comparison of Benzo[d]oxazole Derivatives
*Estimated using fragment-based methods.
- Halogen Substitutions : Replacing fluorine with chlorine or bromine increases molecular weight and steric bulk. Chlorine’s electronegativity (3.0 vs. fluorine’s 4.0) may reduce dipole moments, while bromine’s polarizability could enhance van der Waals interactions .
- Ester Modifications : Methyl esters (e.g., ) are more prone to hydrolysis than ethyl esters, impacting metabolic stability.
Heterocyclic Variants
Compounds with alternative heterocycles exhibit distinct electronic and steric profiles:
- Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate : The 1,2,4-oxadiazole core lacks the fused benzene ring, reducing rigidity but offering a smaller footprint for target binding.
- Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole-5-carboxylate : Benzimidazoles feature two nitrogen atoms, enabling stronger hydrogen-bond interactions compared to benzoxazoles. The 4-fluorophenyl group on the pyridine moiety adds positional diversity .
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate : Thiazole derivatives, with sulfur instead of oxygen, exhibit altered electronic properties and broader pharmacological applications (e.g., kinase inhibition).
Biological Activity
Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzo[d]oxazole ring fused with a carboxylate group and a fluorophenyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets, potentially increasing its efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. This compound has been studied for its antimicrobial and anticancer properties, among others.
Biological Activities
-
Anticancer Activity
- This compound has shown potential in inhibiting cancer cell growth. Studies indicate that derivatives of this compound can effectively target cancer cells, leading to reduced proliferation rates.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values for these cell lines were notably lower than those of standard chemotherapeutics like doxorubicin .
-
Antimicrobial Properties
- Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.
- Other Biological Activities
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-(benzo[d]oxazol-2-yl)acetate | Benzo[d]oxazole core without fluorine | Potentially lower bioactivity |
| Ethyl 5-(4-amino-phenyl)oxazole-4-carboxylate | Amino substitution on oxazole | Enhanced solubility and bioactivity |
| Ethyl 2-(4-fluorophenyl)benzo[d]oxazole-5-carboxylate | Similar structure but different phenyl substitution | Variation in biological activity |
| Ethyl 6-bromo-benzo[d]oxazole-4-carboxylic acid | Bromine substitution instead of fluorine | Different reactivity profile due to bromine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
